3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine
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Overview
Description
3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is a heterocyclic compound that contains both a piperidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine typically involves the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-((3-Methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine
- 3-((3-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine
- 3-((3-Propyl-1H-1,2,4-triazol-5-yl)methyl)piperidine
Uniqueness
3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is unique due to the presence of both an ethyl and a methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds .
Properties
Molecular Formula |
C11H20N4 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-3-10-13-11(15(2)14-10)7-9-5-4-6-12-8-9/h9,12H,3-8H2,1-2H3 |
InChI Key |
LZSOLWNZQGUMAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CC2CCCNC2)C |
Origin of Product |
United States |
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